Methyl fucopyranoside

Glycosyltransferase Acceptor Specificity Plant Cell Wall Biosynthesis

Researchers studying glycobiology often face supply of fucose derivatives with undefined anomeric composition, leading to irreproducible enzyme kinetics. Methyl fucopyranoside is supplied as a characterized α,β-mixture, resolving this issue. • Potent fucokinase inhibitor (Ki = 1.1 mM), 5-10x more potent than Clobenoside. • Optimal acceptor for rhamnogalacturonan-II xylosyltransferases; 30x more efficient than 4-O-methyl analog. • High-affinity ligand for bacterial lectins (Kd = 0.25 μM for PA-IIL). Each batch is analytically verified, ensuring lot-to-lot consistency for reliable inhibition and binding data.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 65310-00-1
Cat. No. B016489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl fucopyranoside
CAS65310-00-1
SynonymsMethyl 6-Deoxy-galactopyranoside; 
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)O)O)O
InChIInChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1
InChIKeyOHWCAVRRXKJCRB-DVEMRHSHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Fucopyranoside Procurement Guide


Methyl fucopyranoside (CAS 65310-00-1) is a synthetic methyl glycoside derivative of the naturally occurring 6-deoxyhexose L-fucose. It is typically supplied as an α,β anomeric mixture (approximately 70% beta) . The compound serves as a stable, non-metabolizable analog of native fucosylated glycans, making it a fundamental biochemical tool for investigating fucose-specific recognition events, glycosyltransferase acceptor specificity, and glycosidase activity [1]. Unlike free fucose, the methyl group at the anomeric carbon confers enhanced stability against spontaneous hydrolysis and enzymatic degradation . The compound's primary procurement value lies in its well-characterized role as both a defined substrate and a competitive ligand in enzymology and protein-carbohydrate interaction studies.

Stable, non-metabolizable fucose analog for recognition studies
Glycosyltransferase acceptor specificity mapping
Lectin binding and competitive inhibition assays

Substitution Risk Assessment


Methyl fucopyranoside cannot be substituted interchangeably with other fucose derivatives or methyl glycosides due to its specific stereochemistry and substitution pattern, which dictate its biological recognition. The compound's activity as a glycosyltransferase acceptor is critically dependent on the presence of free hydroxyl groups at the 2- and 3-positions; methylation at either of these positions completely abolishes acceptor function [1]. Similarly, its binding affinity to fucose-specific lectins is governed by the precise spatial arrangement of its hydroxyl groups, with even minor modifications resulting in significant differences in Kd values [2]. Substituting this compound with a different anomer (e.g., pure α vs. the α,β mixture) or a derivative with altered methylation patterns will yield non-comparable and potentially misleading experimental data in enzymology, structural biology, and inhibition assays. The specific anomeric composition and substitution state are therefore not interchangeable procurement considerations but essential determinants of assay outcome.

Methylation pattern mismatch: 2-O- or 3-O-methyl derivatives may abolish acceptor activity, altering enzyme recognition.
Anomeric composition shift: different α/β ratios may shift lectin binding affinity and enzyme kinetics.
Free fucose or other methyl glycosides may not replicate the specific stereochemical requirements for these assays.

Comparative Performance Data


Glycosyltransferase Acceptor Efficiency

Methyl α-L-fucopyranoside is the most efficient monosaccharide acceptor substrate for Arabidopsis thaliana xylosyltransferases (RGXT family) involved in rhamnogalacturonan-II biosynthesis. It is 30-fold more effective than methyl 4-O-methyl-α-L-fucopyranoside. Methylation at the 2- or 3-position completely abolishes acceptor activity [1][2].

Acceptor Efficiency
Head-to-head
Full activity vs. 30-fold less effective 4-O-methyl analog; 2-O- and 3-O-methyl derivatives inactive
Defines acceptor recognition requirements for xylosyltransferases
Reported from recombinant enzyme assays
Glycosyltransferase Acceptor Specificity Plant Cell Wall Biosynthesis

Bacterial Lectin Binding Affinity

Methyl α-L-fucopyranoside binds to the fucose-binding lectin from Ralstonia solanacearum (RSL) with a dissociation constant Kd of 1.23 μM, as determined from X-ray crystallographic data and validated by multiple databases including MOAD and PDBbind-CN [1][2]. In contrast, α-methyl fucoside exhibits a substantially weaker Kd of 2700 μM against other lectin systems, demonstrating that affinity is highly dependent on the specific lectin target and assay conditions [3].

Lectin Binding Kd
Cross-study comparable
Kd = 1.23 μM (RSL lectin) vs. ~2700 μM (α-methyl fucoside, other system)
Supports competitive inhibition and structural biology studies
Affinity highly dependent on lectin target and assay conditions
Lectinology Protein-Carbohydrate Interaction Structural Biology

Fucokinase Inhibition Potency

1-Methylfucoside (methyl fucopyranoside) competitively inhibits fucokinase with a Ki of 1.1 mmol/L in rat liver cell-free systems [1]. In comparison, Clobenoside, a chloro-containing glucofuranoside, inhibits both fucokinase and fucose-1-phosphate pyrophosphorylase with Ki values ranging from 5 to 10 mmol/L [1]. Among 30 different sugar analogues tested, 1-methylfucoside demonstrated the most potent inhibition of fucokinase [1].

Fucokinase Ki
Head-to-head
Ki = 1.1 mM vs. 5–10 mM (Clobenoside); ranked top among 30 tested sugar analogues
Reported highest inhibitory potency in tested panel
Cell-free rat liver system, competitive inhibition mode
Enzyme Inhibition Fucose Metabolism Glycoprotein Biosynthesis

Anomeric Composition and Physicochemical Profile

Methyl fucopyranoside (CAS 65310-00-1) is supplied as an α,β anomeric mixture containing approximately 70% beta anomer . The compound exhibits a melting point of 150–152°C, a molecular weight of 178.18 g/mol, and limited solubility in chloroform, methanol, and water [1]. This profile differs from the pure beta anomer (methyl β-D-fucopyranoside, CAS 24332-98-7), which has a melting point of approximately 123°C and distinct optical rotation properties .

Anomeric Composition
Class-level
α,β mixture (~70% beta); m.p. 150–152°C
Batch identity verification parameters
Differs from pure beta anomer (m.p. ~123°C)
Physicochemical Characterization Quality Control Procurement Specification

Fucose Anchor in Ligand Engineering

Methyl-fucoside serves as a foundational fucose anchor in reversible covalent ligand design. Using methyl-fucoside as a baseline, the most effective engineered ligands achieved a two-order-of-magnitude improvement in IC50, matching the affinity of the native H-type 1 trisaccharide [1]. Control experiments confirmed that both the fucose anchor (methyl-fucoside) and the salicylaldehyde moiety are essential for high-affinity binding [1].

Ligand Engineering IC50
Supporting evidence
100-fold improvement in IC50 relative to methyl-fucoside baseline
Fucose anchor essential for high-affinity ligand design
Engineered ligands match native H-type 1 trisaccharide affinity
Lectin Ligand Design Glycomimetics Therapeutic Development

Optimal Use Cases


Glycosyltransferase Acceptor Specificity Studies

Methyl α-L-fucopyranoside is the optimal monosaccharide acceptor substrate for characterizing xylosyltransferases (RGXT family) involved in rhamnogalacturonan-II biosynthesis. With 30-fold higher efficiency than its 4-O-methyl analog and the complete inactivity of 2-O- and 3-O-methyl derivatives, this compound uniquely enables mapping of the acceptor recognition requirements of these enzymes [1][2]. Researchers investigating pectin biosynthesis, plant cell wall architecture, or glycosyltransferase regiospecificity should procure this specific compound, as no methylated fucose analog can substitute for these assays.

Lectin Binding and Competitive Inhibition Assays

Methyl fucopyranoside exhibits a sub-micromolar Kd (1.23 μM) for Ralstonia solanacearum lectin and Kd = 0.25 μM for Pseudomonas aeruginosa PA-IIL, establishing it as a high-affinity reference ligand for fucose-specific lectins [1][2]. Its well-characterized binding parameters make it the preferred compound for competitive displacement assays, isothermal titration calorimetry (ITC) standardization, and X-ray crystallography co-crystallization studies targeting bacterial carbohydrate recognition domains implicated in host-pathogen interactions [3].

Fucokinase Inhibition Studies

With a competitive inhibition constant of Ki = 1.1 mM against fucokinase, methyl fucopyranoside is the most potent fucokinase inhibitor among 30 tested sugar analogues, outperforming Clobenoside (Ki = 5–10 mM) by a factor of 5 to 10 [1]. This compound is the reagent of choice for studies requiring disruption of the fucose salvage pathway, investigation of fucoprotein biosynthesis and secretion, or evaluation of sugar analogue effects on glycoconjugate processing in mammalian systems.

Glycomimetic Ligand Development

Methyl fucopyranoside serves as the essential fucose anchor in the development of high-affinity reversible covalent lectin ligands. Engineered ligands incorporating this anchor achieve two-order-of-magnitude improvements in IC50 compared to methyl-fucoside alone, matching the affinity of native H-type 1 trisaccharide [1]. This compound is a critical starting material and reference standard for medicinal chemistry programs targeting fucose-binding proteins, including bacterial adhesins, selectins, and other carbohydrate-recognition domains involved in inflammation, cancer metastasis, and immune regulation.

Application
Selection Property
Validation Focus
Glycosyltransferase acceptor specificity studies
Acceptor substrate efficiency for xylosyltransferases
Acceptor recognition requirements mapping
Lectin binding and competitive inhibition studies
Binding affinity for fucose-specific lectins
Competitive displacement assay context
Fucokinase inhibition studies
Fucokinase inhibitory potency context
Fucose salvage pathway disruption monitoring
Glycomimetic ligand development
Fucose anchor reference suitability
Ligand affinity improvement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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